Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinyl-oxoethoxy group, a methoxyphenyl group, and a tetrahydropyrimidine ring. Its molecular formula is C16H20N4O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazinyl-oxoethoxy intermediate: This step involves the reaction of ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate with appropriate reagents under controlled conditions to form the hydrazinyl-oxoethoxy intermediate.
Coupling with methoxyphenyl group: The intermediate is then coupled with a methoxyphenyl derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate: This compound shares the hydrazinyl-oxoethoxy group but lacks the methoxyphenyl and tetrahydropyrimidine moieties.
Ethyl-4-(2-(2-hydrazinyl-2-oxoethoxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has a similar hydrazinyl-oxoethoxy group but differs in the rest of its structure.
Uniqueness
Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups and structural features.
Biological Activity
Ethyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 123629-42-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrimidine core with various substituents that enhance its biological activity. The molecular formula is C15H18N2O5 with a molecular weight of 306.31 g/mol.
Key Structural Elements
- Tetrahydropyrimidine Ring : Central to its biological activity.
- Hydrazinyl Group : Imparts potential antimicrobial properties.
- Methoxy and Hydroxy Substituents : Enhance solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing hydrazinyl groups have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli, S. aureus | 50 µg/mL |
Compound B | P. aeruginosa | 30 µg/mL |
Ethyl Derivative | Various | 40 µg/mL |
Anticancer Activity
The compound has been noted for its potential anticancer properties. It acts as a mitotic inhibitor by targeting the Eg5 kinesin motor protein, crucial for cell division. This mechanism suggests its utility in developing novel anticancer therapies.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the low micromolar range. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Condensation Reaction : Combining ethyl acetoacetate with substituted phenols in the presence of an acid catalyst.
- Formation of Tetrahydropyrimidine : Utilizing hydrazine hydrate in subsequent steps to introduce the hydrazinyl group.
Research Findings
Recent studies have highlighted the compound's role in various therapeutic applications beyond antimicrobial and anticancer effects:
- Anti-inflammatory Properties : Demonstrated through in vitro assays showing reduced cytokine production in macrophages.
- Antiviral Activity : Preliminary data suggest potential efficacy against certain viral infections, warranting further investigation.
Properties
IUPAC Name |
ethyl 4-[4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6/c1-4-26-16(23)14-9(2)19-17(24)20-15(14)10-5-6-11(12(7-10)25-3)27-8-13(22)21-18/h5-7,15H,4,8,18H2,1-3H3,(H,21,22)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZUCLKEMJVZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC(=O)NN)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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